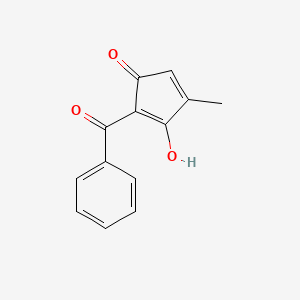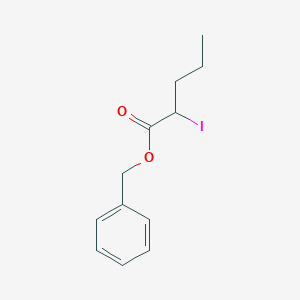
9-(4-Azidobutyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Azidobutyl)-9H-carbazole: is an organic compound that features a carbazole core with a 4-azidobutyl substituent. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The azide group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Azidobutyl)-9H-carbazole typically involves the introduction of the azidobutyl group to the carbazole core. One common method is the nucleophilic substitution reaction where a halogenated butyl derivative reacts with sodium azide to form the azidobutyl group. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the azide group.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products:
Oxidation: Formation of nitrenes which can further react to form various products.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles in click chemistry reactions.
Applications De Recherche Scientifique
Chemistry: 9-(4-Azidobutyl)-9H-carbazole is used as a building block in the synthesis of more complex molecules. Its azide group allows for versatile modifications through click chemistry, making it valuable in materials science and polymer chemistry.
Biology: In biological research, this compound can be used to label biomolecules through bioorthogonal reactions. The azide group reacts selectively with alkynes in living systems without interfering with native biochemical processes.
Medicine: Potential applications in drug development include the synthesis of bioactive molecules. The carbazole core is known for its pharmacological properties, and the azidobutyl group can be used to introduce functional groups that enhance biological activity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as light-emitting diodes (LEDs) and organic photovoltaics, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 9-(4-Azidobutyl)-9H-carbazole largely depends on the specific application. In chemical reactions, the azide group can form highly reactive nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions. In biological systems, the azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules.
Comparaison Avec Des Composés Similaires
9-(4-Bromobutyl)-9H-carbazole: Similar structure but with a bromobutyl group instead of an azidobutyl group.
9-(4-Aminobutyl)-9H-carbazole: The azide group is reduced to an amine.
9-(4-Alkynylbutyl)-9H-carbazole: The azide group is replaced with an alkynyl group, useful in click chemistry.
Uniqueness: The presence of the azide group in 9-(4-Azidobutyl)-9H-carbazole provides unique reactivity that is not present in its analogs. This makes it particularly valuable in click chemistry and bioorthogonal reactions, where selective and efficient modifications are required.
Propriétés
Numéro CAS |
917501-68-9 |
|---|---|
Formule moléculaire |
C16H16N4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
9-(4-azidobutyl)carbazole |
InChI |
InChI=1S/C16H16N4/c17-19-18-11-5-6-12-20-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2 |
Clé InChI |
PQEOXNOPPRQAKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)



![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)


